molecular formula C13H20N2O2 B6620215 N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide

Cat. No.: B6620215
M. Wt: 236.31 g/mol
InChI Key: YSMXNWHZMCBZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide is a chemical compound with a complex structure that includes an oxazole ring, a carboxamide group, and a cyclohexyl group

Properties

IUPAC Name

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-6-4-5-7-11(9)15(3)13(16)12-8-10(2)14-17-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXNWHZMCBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and subsequent functionalization to introduce the carboxamide and cyclohexyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent quality and scalability.

Chemical Reactions Analysis

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N,3-dimethyl-N-(2-methylcyclohexyl)aniline: This compound shares a similar cyclohexyl group but differs in the presence of an aniline group instead of an oxazole ring.

    N,3-dimethyl-N-(2-methylcyclohexyl)benzamide: Similar in structure but contains a benzamide group instead of an oxazole ring.

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